N,N-dibutyl-4-ethoxybenzenesulfonamide

Descripción

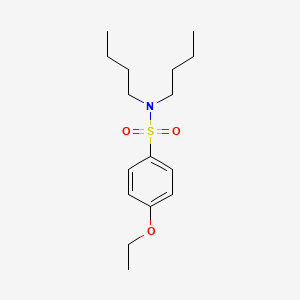

N,N-Dibutyl-4-ethoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an ethoxy group at the para position and two butyl groups attached to the sulfonamide nitrogen. Sulfonamides are widely studied for their pharmacological properties, including antibacterial, diuretic, and antitumor activities .

Propiedades

IUPAC Name |

N,N-dibutyl-4-ethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO3S/c1-4-7-13-17(14-8-5-2)21(18,19)16-11-9-15(10-12-16)20-6-3/h9-12H,4-8,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXUFRKDMHOKMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of N,N-dibutyl-4-ethoxybenzenesulfonamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with dibutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

N,N-dibutyl-4-ethoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids or sulfonyl chlorides, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group, resulting in the formation of N,N-dibutyl-4-ethoxybenzeneamine.

Substitution: The ethoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium ethoxide, potassium tert-butoxide, and other strong bases.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield the corresponding sulfonic acid, while reduction with lithium aluminum hydride may produce the amine derivative.

Aplicaciones Científicas De Investigación

N,N-dibutyl-4-ethoxybenzenesulfonamide has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives and as a building block for more complex molecules.

Biology: This compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs targeting various diseases.

Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of N,N-dibutyl-4-ethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to the active site of enzymes and modulate their activity. This interaction can lead to the inhibition of enzyme function, which may result in antimicrobial or anti-inflammatory effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Sulfonamides

Table 1: Structural and Functional Comparisons

Substituent Effects on Physicochemical Properties

- Ethoxy vs. Methoxy Groups : The ethoxy group in the target compound may confer greater metabolic stability compared to the methoxy group in N-(4-Methoxyphenyl)benzenesulfonamide , as alkyl ethers are less prone to oxidative degradation than methoxy groups .

- Dibutyl vs. Dibenzyl Substituents : The dibutyl groups in the target compound likely increase lipophilicity (logP) compared to the dibenzyl groups in N,N-Dibenzyl-4-methylbenzenesulfonamide , which may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Ethoxy vs.

Pharmacological Implications

- Antibacterial Activity : N-Benzyl-N-ethyl-4-methylbenzenesulfonamide demonstrates antibacterial properties, suggesting that the target compound’s dibutyl and ethoxy groups might modulate similar activity through altered binding to bacterial enzymes (e.g., carbonic anhydrase) .

- Diuretic Potential: Sulfonamides with bulky substituents, like dibenzyl or dibutyl groups, may exhibit diuretic effects by inhibiting renal carbonic anhydrase, though steric hindrance from larger groups could reduce efficacy compared to smaller analogs .

Actividad Biológica

N,N-dibutyl-4-ethoxybenzenesulfonamide (DBEBS) is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the biological activity of DBEBS, its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

- Molecular Formula: C₁₆H₂₇NO₃S

- Molecular Weight: 313.46 g/mol

- CAS Number: 32176-30-0

DBEBS is characterized by its sulfonamide functional group, which is known for its ability to inhibit bacterial growth and modulate various biological pathways.

The biological activity of DBEBS can be attributed to its interaction with specific molecular targets in biological systems. The sulfonamide group allows DBEBS to mimic natural substrates or inhibitors, facilitating binding to enzyme active sites. This interaction can lead to:

- Inhibition of Enzyme Function: DBEBS may inhibit enzymes involved in metabolic pathways, resulting in antimicrobial effects.

- Anti-inflammatory Activity: By modulating inflammatory pathways, DBEBS could potentially reduce inflammation in various conditions.

Antimicrobial Properties

Research indicates that DBEBS exhibits significant antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that DBEBS has potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Anti-inflammatory Effects

DBEBS has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in response to lipopolysaccharide (LPS) stimulation. The results are presented in Table 2.

| Cytokine | Control (pg/mL) | DBEBS Treatment (pg/mL) |

|---|---|---|

| IL-6 | 1500 | 300 |

| TNF-alpha | 1200 | 250 |

These results indicate that DBEBS may be beneficial in managing inflammatory diseases.

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the efficacy of DBEBS against Candida albicans and found that it inhibited biofilm formation at concentrations as low as 25 µg/mL. This suggests a potential application in treating fungal infections, particularly those resistant to conventional therapies .

- Inflammation Model : In an animal model of rheumatoid arthritis, administration of DBEBS resulted in a significant reduction in joint swelling and pain scores compared to control groups. Histological analyses revealed decreased infiltration of inflammatory cells in treated subjects .

Comparative Analysis with Similar Compounds

DBEBS can be compared with other sulfonamide derivatives to understand its unique properties better:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N,N-Dimethyl-4-ethoxybenzenesulfonamide | Dimethyl groups | Moderate antimicrobial activity |

| N,N-Dibutyl-4-methoxybenzenesulfonamide | Methoxy group | Enhanced solubility |

| N,N-Dibutyl-4-chlorobenzenesulfonamide | Chlorine substituent | Higher cytotoxicity against cancer cells |

This table illustrates how variations in chemical structure influence biological activity, suggesting that modifications to the sulfonamide core can yield compounds with distinct pharmacological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.